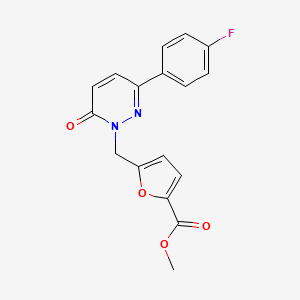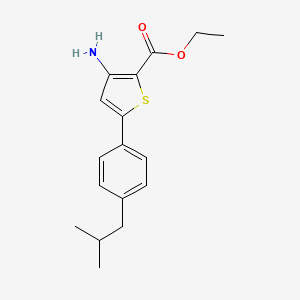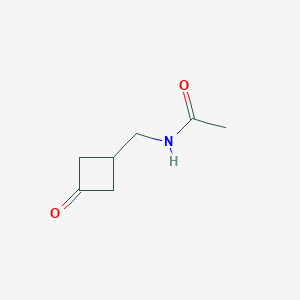
N-((3-oxocyclobutyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-oxocyclobutyl)methyl)acetamide is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of a cyclobutyl ring with a ketone group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-oxocyclobutyl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methylamine to form the intermediate N-(3-oxocyclobutyl)methylamine. This intermediate is then acetylated using acetic anhydride to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-oxocyclobutyl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetamide moiety can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
N-((3-oxocyclobutyl)methyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to form hydrogen bonds makes it a valuable tool in biochemical research.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-((3-oxocyclobutyl)methyl)acetamide involves its interaction with specific molecular targets. The ketone group in the cyclobutyl ring can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the acetamide moiety can participate in various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: Similar in structure but lacks the cyclobutyl ring.
N-ethylacetamide: Similar in structure but has an ethyl group instead of the cyclobutyl ring.
N-cyclobutylacetamide: Similar in structure but lacks the ketone group in the cyclobutyl ring.
Uniqueness
N-((3-oxocyclobutyl)methyl)acetamide is unique due to the presence of both a cyclobutyl ring with a ketone group and an acetamide moiety. This combination of structural features allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. Its ability to participate in both oxidation and reduction reactions, as well as its potential for substitution reactions, makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-[(3-oxocyclobutyl)methyl]acetamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-4-6-2-7(10)3-6/h6H,2-4H2,1H3,(H,8,9) |
InChI Key |
GACWAEUUQOVCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


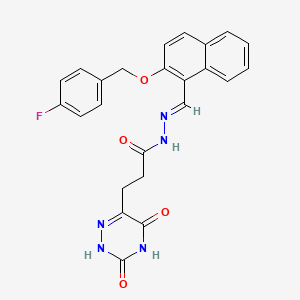
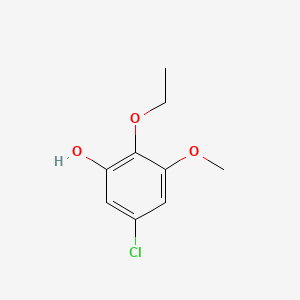
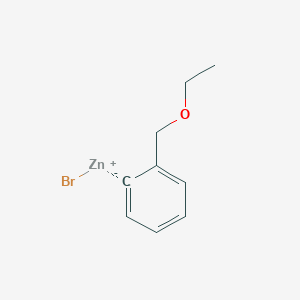
![5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14872462.png)
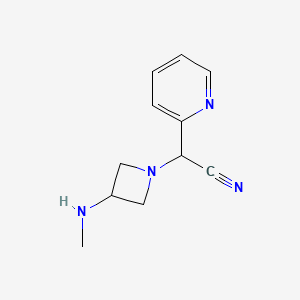
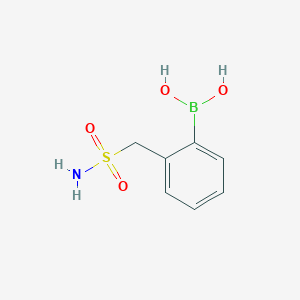
![3-[3-(4-Bromophenyl)ureido]-4-ethoxy-benzenesulfonyl chloride](/img/structure/B14872480.png)
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
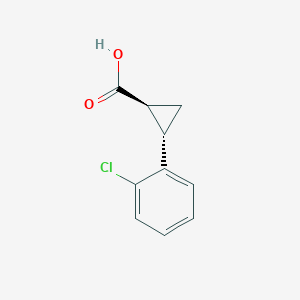
![4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine](/img/structure/B14872493.png)

